![molecular formula C22H22N2O6S B2474961 Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-14-0](/img/structure/B2474961.png)
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a sulfonyl group, a pyridazine ring, and a carboxylate group. It also contains 2,4-dimethylphenyl and p-tolyl (4-methylphenyl) groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and rings. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of several functional groups means it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an ethyl group and a carboxylate group could potentially make it polar and capable of participating in hydrogen bonding .Scientific Research Applications
- Findings : Preliminary results indicate that additional unidentified residues contribute to the more acidic properties of natural EPO. Developing specific antibodies recognizing asialo-erythropoietin molecules could enable a confirmation test based on the asialopattern EPO .
- Research : Researchers synthesized SQDs using a hydrothermal reaction, resulting in a shortened reaction time (4 hours). These SQDs exhibited a quantum yield (QY) of 4.02% without post-treatment .
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
Fluorescent Sulfur Quantum Dots (SQDs)
Climate Change Adaptation Solutions
Mechanism of Action
properties
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(30-31(27,28)19-11-8-15(3)12-16(19)4)13-20(25)24(23-21)17-9-6-14(2)7-10-17/h6-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWMNPYXKBWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate |
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